

An In-depth Technical Guide to N-Hydroxyurethane: Properties, Synthesis, and Biological Significance

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Compound of Interest

Compound Name: *N-Hydroxyurethane*

Cat. No.: *B125429*

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Abstract

N-Hydroxyurethane, also known as ethyl N-hydroxycarbamate, is a significant chemical intermediate and a principal metabolite of the carcinogen urethane (ethyl carbamate).[1][2] Its unique chemical structure, possessing both nucleophilic and electrophilic potential, underpins its reactivity and biological activity. This guide provides a comprehensive technical overview of **N-Hydroxyurethane**, consolidating its physicochemical properties, spectroscopic characteristics, synthesis protocols, and key aspects of its biological mechanism of action. Particular emphasis is placed on its role in carcinogenesis, providing field-proven insights and detailed experimental methodologies essential for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application and safe handling in a laboratory setting. **N-Hydroxyurethane** is typically a liquid at room temperature, though it can exist as a low-melting solid.[3] It is crucial to note its thermal instability and incompatibility with strong oxidizing agents, acids, and bases.[3]

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **N-Hydroxyurethane**, compiled from authoritative chemical databases and supplier specifications.

Property	Value	Source(s)
IUPAC Name	ethyl N-hydroxycarbamate	[4]
Synonyms	Hydroxyurethane, N-Carbethoxyhydroxylamine	[2][5][6]
CAS Number	589-41-3	[4][5]
Molecular Formula	C ₃ H ₇ NO ₃	[4][7]
Molecular Weight	105.09 g/mol	[4][5]
Appearance	Colorless to light orange clear liquid	
Boiling Point	113-116 °C at 3 mmHg	[2][8][9]
Refractive Index (n _{20/D})	1.445 - 1.45	[8]
Storage Temperature	-20°C is recommended for long-term stability	[5][7][8]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of **N-Hydroxyurethane** is critical for any experimental work. Standard spectroscopic techniques are employed for this purpose.

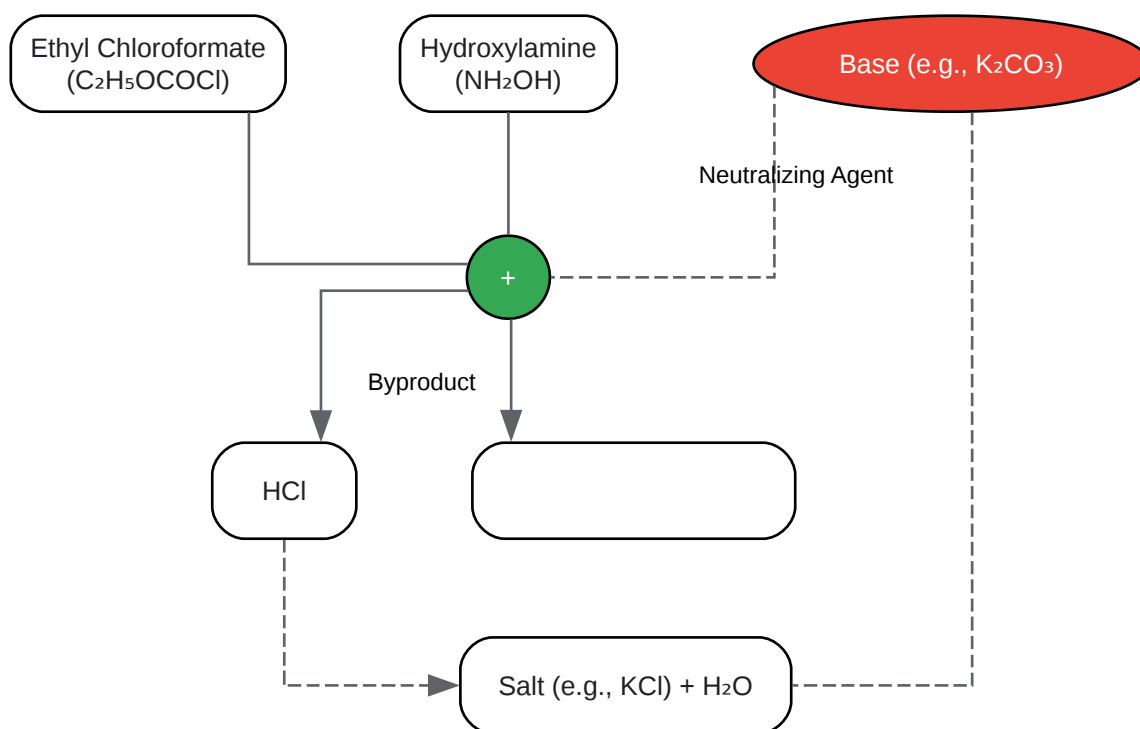
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons (a triplet for the CH₃ and a quartet for the OCH₂) and exchangeable protons for the N-H and O-H groups. The integration of these signals should correspond to the 3:2:1:1 proton ratio.
 - ¹³C-NMR: The carbon NMR spectrum will display three signals: one for the carbonyl carbon (C=O), and two for the carbons of the ethyl group (-CH₂- and -CH₃).
- Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key characteristic absorption bands include:

- Strong, broad O-H stretching vibration ($\sim 3300\text{-}3400\text{ cm}^{-1}$).
- N-H stretching vibration, often overlapping with the O-H band.
- Strong C=O (carbonyl) stretching vibration for the carbamate group ($\sim 1700\text{-}1730\text{ cm}^{-1}$).
- C-O stretching vibrations ($\sim 1200\text{-}1300\text{ cm}^{-1}$).
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The mass spectrum will show the molecular ion peak (M^+) at $m/z = 105$, along with a fragmentation pattern characteristic of the loss of moieties such as the ethyl group or hydroxyl group.

Synthesis, Reactivity, and Experimental Protocols

Synthesis Pathway

The most common and direct synthesis of **N-Hydroxyurethane** involves the reaction of an alkyl chloroformate with hydroxylamine.^[10] The causality behind this choice is the high reactivity of the chloroformate's acyl chloride group, which acts as an excellent electrophile for the nucleophilic nitrogen atom of hydroxylamine. The reaction is typically performed in an alkaline medium to neutralize the hydrochloric acid byproduct, driving the reaction to completion.



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Caption: Synthesis of **N-Hydroxyurethane**.

Detailed Synthesis Protocol

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final product.

Materials:

- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Potassium carbonate (K_2CO_3), anhydrous
- Ethyl chloroformate ($\text{ClCOOC}_2\text{H}_5$)
- Diethyl ether
- Magnesium sulfate (MgSO_4), anhydrous
- Deionized water

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve hydroxylamine hydrochloride in water. Cool the flask in an ice bath to 0-5°C.
- **Base Addition:** Slowly add a solution of potassium carbonate in water to the hydroxylamine solution while maintaining the temperature below 10°C. Causality: This deprotonates the hydroxylammonium chloride to generate free hydroxylamine in situ, which is a more potent nucleophile. The base also neutralizes the HCl produced during the reaction.
- **Acylation:** Add ethyl chloroformate dropwise via the dropping funnel over 30-60 minutes, ensuring the reaction temperature does not exceed 10°C. Causality: Slow, cooled addition is critical to prevent side reactions and control the exothermic nature of the acylation.
- **Reaction Completion:** After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.
- **Extraction:** Transfer the reaction mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether. Causality: **N-Hydroxyurethane** has moderate polarity and will partition into the organic ether phase, separating it from inorganic salts.
- **Drying and Filtration:** Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
- **Solvent Removal:** Remove the diethyl ether under reduced pressure using a rotary evaporator.
- **Characterization:** Confirm the identity and purity of the resulting liquid product using $^1\text{H-NMR}$, IR spectroscopy, and Mass Spectrometry as described in Section 1.2.

Chemical Reactivity and Decomposition

N-Hydroxyurethane's reactivity is dominated by the N-hydroxycarbamate moiety. It can be hydrolyzed back to hydroxylamine, ethanol, and carbon dioxide.[3] Upon heating, it undergoes thermal decomposition, which can release irritating and toxic gases, including carbon monoxide

and nitrogen oxides.[3] Its biological significance stems from its metabolic transformations, as discussed below.

Biological Activity and Toxicological Profile

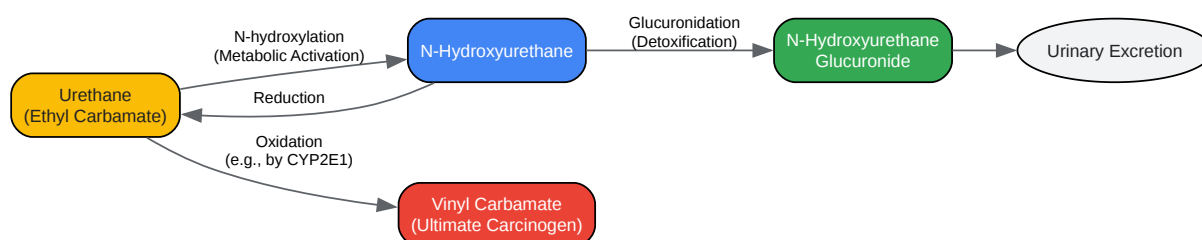
N-Hydroxyurethane is not merely a synthetic compound; it is a known metabolite of urethane, a carcinogen found in fermented foods and beverages.[1][11] Its formation is a key step in the toxicological pathway of its parent compound.

Carcinogenicity and Mutagenicity

Extensive research has demonstrated that **N-Hydroxyurethane** is a direct-acting carcinogen and mutagen.[12][13] It has been shown to induce various tumors in animal models, including lung adenomas and liver neoplasms.[1][13] Unlike its parent compound, urethane, which requires metabolic activation to exert its carcinogenic effects, **N-Hydroxyurethane** can exhibit direct mutagenic activity, albeit weakly in some test systems.[13] It is known to cause chromosomal fragmentation and cellular toxicity.[5][8]

Metabolic Pathways: Activation and Detoxification

The in vivo fate of **N-Hydroxyurethane** is complex, involving both detoxification and potential metabolic equilibrium with its more carcinogenic precursors. The primary metabolic pathways are reduction back to urethane and conjugation with glucuronic acid to form a water-soluble, excretable glucuronide.[14][15] The reduction to urethane is significant because urethane can be further metabolized to the highly reactive and carcinogenic vinyl carbamate. This interplay between metabolic pathways is central to its overall toxicity profile.



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Caption: Metabolic pathways of **N-Hydroxyurethane**.

Safety and Handling

Given its toxicological profile, **N-Hydroxyurethane** must be handled with extreme caution.

- Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled.[4]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5] All handling should be performed inside a certified chemical fume hood to avoid inhalation.[3]
- Storage: Store in a tightly sealed container in a freezer (−20°C), protected from moisture and light.[3][8]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

N-Hydroxyurethane is a compound of significant interest to researchers in toxicology, carcinogenesis, and drug development. Its status as a carcinogenic metabolite of urethane necessitates a deep understanding of its chemical properties and biological actions. This guide has provided a structured overview of its physicochemical data, a validated synthesis protocol, and an exploration of its metabolic fate. For professionals working with or studying this compound, adherence to strict safety protocols is paramount to mitigate the associated health risks.

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